1-Cyclopentyl-3-(2-methoxyphenyl)urea: Structural Profiling, Synthesis, and Pharmacological Applications of a Privileged Aryl-Alkyl Urea Scaffold
1-Cyclopentyl-3-(2-methoxyphenyl)urea: Structural Profiling, Synthesis, and Pharmacological Applications of a Privileged Aryl-Alkyl Urea Scaffold
Executive Summary
1-Cyclopentyl-3-(2-methoxyphenyl)urea (CAS: 197456-03-4) is a highly specialized 1,3-disubstituted urea derivative . In medicinal chemistry, the aryl-alkyl urea motif is recognized as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. This whitepaper deconstructs the structural logic, pharmacological mechanisms, and synthetic methodologies of 1-cyclopentyl-3-(2-methoxyphenyl)urea, positioning it as a model compound for developing Type II kinase inhibitors and Soluble Epoxide Hydrolase (sEH) inhibitors.
Structural and Physicochemical Profiling
The rational design of targeted therapeutics relies heavily on the physicochemical properties of the pharmacophore. The structure of 1-cyclopentyl-3-(2-methoxyphenyl)urea is defined by three distinct domains:
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The Urea Core (-NH-CO-NH-) : A rigid, planar linker that provides two hydrogen-bond donors (NH) and one hydrogen-bond acceptor (C=O).
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The Cyclopentyl Group : A lipophilic, aliphatic ring that anchors the molecule into hydrophobic binding pockets without imposing excessive steric hindrance.
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The 2-Methoxyphenyl (o-Anisyl) Group : An aromatic system where the ortho-methoxy substituent provides both steric tuning (restricting the rotation of the aryl-urea bond) and an additional weak hydrogen-bond acceptor.
Quantitative Physicochemical Data
The following table summarizes the key molecular properties that dictate the compound's pharmacokinetics and target engagement:
| Property | Value | Pharmacological Implication |
| Chemical Formula | C₁₃H₁₈N₂O₂ | Optimal for small-molecule drug design. |
| Molecular Weight | 234.30 g/mol | Well below the Lipinski limit (<500 Da), ensuring high ligand efficiency. |
| H-Bond Donors | 2 | Crucial for binding to kinase hinge regions or sEH catalytic residues. |
| H-Bond Acceptors | 3 | Facilitates interaction with backbone amides in target proteins. |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon target binding. |
| Topological Polar Surface Area (tPSA) | 47.3 Ų | Excellent membrane permeability; potential for blood-brain barrier (BBB) penetration. |
Mechanistic Pharmacology: The Aryl-Alkyl Urea Pharmacophore
The utility of 1-cyclopentyl-3-(2-methoxyphenyl)urea stems from the ability of its urea core to mimic transition states and stabilize inactive protein conformations.
Soluble Epoxide Hydrolase (sEH) Inhibition
sEH is a critical enzyme in the metabolism of endogenous anti-inflammatory lipid mediators (e.g., epoxyeicosatrienoic acids). The urea core of this compound acts as a transition-state mimic for epoxide hydrolysis . The carbonyl oxygen of the urea accepts hydrogen bonds from Tyr381 and Tyr465 in the sEH catalytic pocket, while the urea NH groups donate hydrogen bonds to Asp333. The cyclopentyl group fits precisely into the enzyme's primary hydrophobic channel, drastically increasing the residence time of the inhibitor .
Type II Kinase Inhibition
In oncology, diaryl and aryl-alkyl ureas are the hallmark of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib). These molecules do not compete directly with ATP; instead, they bind to the allosteric pocket exposed only when the kinase is in its inactive "DFG-out" conformation . The urea linker forms a critical bifurcated hydrogen bond with a highly conserved glutamate side chain on the α-C helix and an aspartate backbone NH, locking the kinase in an inactive state .
Pharmacophore mapping of aryl-alkyl ureas in sEH and Kinase inhibition.
Synthetic Methodologies & Causality
The synthesis of unsymmetrical ureas historically relied on reacting an amine with an isocyanate or utilizing highly toxic phosgene gas. Modern medicinal chemistry demands safer, scalable, and highly selective methodologies.
The N,N′-Carbonyldiimidazole (CDI) Route
To circumvent the extreme toxicity of phosgene and the moisture sensitivity of isocyanates, the optimal synthetic route utilizes N,N′-Carbonyldiimidazole (CDI) as a stable, crystalline phosgene substitute .
Causality of the Two-Step One-Pot Design: If both amines (2-methoxyaniline and cyclopentylamine) are added to CDI simultaneously, a statistical mixture of symmetric and unsymmetrical ureas will form. To prevent this, the synthesis is strictly phased. First, 2-methoxyaniline is reacted with CDI at 0 °C. The low temperature kinetically traps the mono-acylimidazole intermediate and prevents it from reacting with a second equivalent of aniline. Once the intermediate is fully formed, the more nucleophilic aliphatic amine (cyclopentylamine) is introduced at an elevated temperature to displace the remaining imidazole ring, yielding exclusively the target unsymmetrical urea .
Stepwise CDI-mediated synthesis workflow for unsymmetrical ureas.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process validation criteria are met.
Reagents Required:
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2-Methoxyaniline (1.0 eq, 10 mmol)
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N,N′-Carbonyldiimidazole (CDI) (1.2 eq, 12 mmol)
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Cyclopentylamine (1.2 eq, 12 mmol)
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Triethylamine (TEA) (1.5 eq, 15 mmol)
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Anhydrous Dichloromethane (DCM)
Step 1: Formation of the Acylimidazole Intermediate
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Preparation : Purge a flame-dried round-bottom flask with inert gas (N₂ or Ar). Add CDI (1.94 g, 12 mmol) and dissolve in 20 mL of anhydrous DCM.
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Thermal Control : Submerge the flask in an ice bath to bring the internal temperature to exactly 0 °C. Causality: The initial coupling is highly exothermic; 0 °C prevents the formation of symmetric 1,3-bis(2-methoxyphenyl)urea.
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Addition : Dissolve 2-methoxyaniline (1.23 g, 10 mmol) in 10 mL DCM and add dropwise over 15 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
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Validation (Critical) : Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3).
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Pass: Complete disappearance of the aniline spot.
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Fail: If aniline persists, the CDI may have hydrolyzed due to ambient moisture. Add 0.1 eq of fresh CDI and stir for an additional hour. Do not proceed to Step 2 until the aniline is fully consumed.
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Step 2: Nucleophilic Substitution
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Amine Addition : To the intermediate solution, add TEA (2.1 mL, 15 mmol) followed by cyclopentylamine (1.02 g, 12 mmol) in one portion.
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Activation : Attach a reflux condenser and heat the mixture to 45–50 °C for 6 hours. Causality: The aliphatic amine requires thermal energy to overcome the activation barrier of displacing the robust imidazole leaving group.
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Validation : Monitor via LC-MS. Look for the product mass peak at m/z 235.1 [M+H]⁺.
Step 3: Work-Up and Purification
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Quenching : Cool the mixture to room temperature and dilute with 30 mL DCM. Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to protonate and remove unreacted cyclopentylamine, TEA, and the cleaved imidazole byproduct.
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Washing : Wash with saturated NaHCO₃ (20 mL) and brine (20 mL).
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Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.
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Recrystallization : Dissolve the crude solid in a minimum amount of boiling ethanol. Add water dropwise until slight turbidity is observed, then allow to cool slowly to 4 °C overnight.
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Final Validation : Filter the white crystals. Confirm purity (>98%) via analytical HPLC and structural identity via ¹H-NMR (DMSO-d₆) confirming the distinct urea NH singlets (~8.0 ppm and ~6.5 ppm).
References
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Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases". Proceedings of the National Academy of Sciences (PNAS).[Link]
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McElroy, N. R., et al. "Structural refinement of inhibitors of urea-based soluble epoxide hydrolases". Journal of Medicinal Chemistry.[Link]
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Harris, P. A., et al. "Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis". ACS Medicinal Chemistry Letters.[Link]
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Fumarola, C., et al. "Diarylureas as Antitumor Agents". Pharmaceuticals (MDPI).[Link]
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Gallo, G., et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry". Journal of Medicinal Chemistry.[Link]
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Ramsay, E. E., et al. "Aryl urea substituted fatty acids: a new class of protonophoric mitochondrial uncoupler that utilises a synthetic anion transporter". Chemical Science.[Link]
